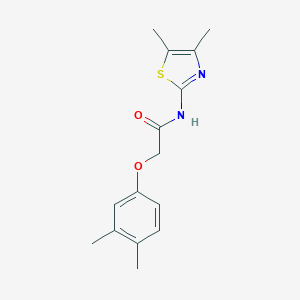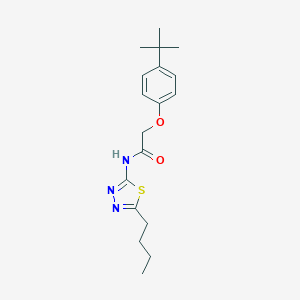![molecular formula C20H11BrF3N3O3S B284642 (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one is not fully understood. However, studies suggest that it may work by inhibiting various signaling pathways involved in cancer cell growth and survival. It may also work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. It has also been shown to decrease the expression of certain proteins involved in cancer cell survival, such as Bcl-2 and survivin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one in lab experiments is its potential as a therapeutic agent. Its anticancer, anti-inflammatory, and antioxidant properties make it a promising compound for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action, in order to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics, in order to determine the most effective dosage and administration route. Additionally, further research is needed to explore its potential in the treatment of various diseases, such as cancer and inflammatory conditions.
Métodos De Síntesis
The synthesis of (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one involves the reaction of 5-bromo-2-oxoindole-3-acetic acid with thiosemicarbazide and trifluoroacetic anhydride. This reaction leads to the formation of the thiazolone ring, which is a key structural feature of the compound. The final step involves the reaction of the thiazolone product with 3-(trifluoromethyl)aniline to form the desired compound.
Aplicaciones Científicas De Investigación
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one has shown promise in scientific research as a potential therapeutic agent. Studies have shown that this compound has anticancer properties, with the ability to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related conditions.
Propiedades
Fórmula molecular |
C20H11BrF3N3O3S |
|---|---|
Peso molecular |
510.3 g/mol |
Nombre IUPAC |
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H11BrF3N3O3S/c1-9(28)27-14-6-5-11(21)8-13(14)15(18(27)30)16-17(29)26-19(31-16)25-12-4-2-3-10(7-12)20(22,23)24/h2-8H,1H3,(H,25,26,29)/b16-15- |
Clave InChI |
IQWPVWHYWUHBAK-NXVVXOECSA-N |
SMILES isomérico |
CC(=O)N1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)/C1=O |
SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)C1=O |
SMILES canónico |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)





![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)
